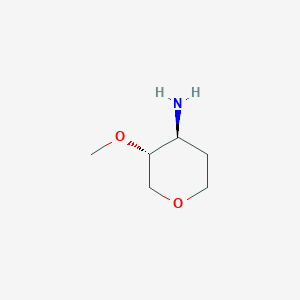

(3R,4S)-3-methoxyoxan-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-methoxyoxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1COCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3r,4s 3 Methoxyoxan 4 Amine and Its Stereoisomers

Strategies for Stereoselective Synthesis

The creation of the defined stereocenters in (3R,4S)-3-methoxyoxan-4-amine necessitates the use of powerful stereoselective synthetic methods. Both enantioselective and diastereoselective strategies are employed to control the absolute and relative stereochemistry of the substituents on the oxane ring.

Enantioselective Approaches for Chiral Oxanes

Enantioselective synthesis of chiral oxanes often involves the use of chiral catalysts or auxiliaries to control the formation of stereocenters. One of the most effective methods for introducing vicinal amino and hydroxyl groups, a key feature of the target molecule, is the Sharpless Asymmetric Aminohydroxylation (AA). nih.govnih.govrsc.org This reaction allows for the direct, highly enantioselective synthesis of 1,2-amino alcohols from prochiral olefins. rsc.org The choice of chiral ligand, derived from dihydroquinidine or dihydroquinine, dictates the facial selectivity of the addition to the double bond, thereby controlling the absolute stereochemistry of the newly formed stereocenters. nih.gov

For the synthesis of a precursor to this compound, an appropriate glycal (a cyclic enol ether derived from a sugar) can be subjected to asymmetric aminohydroxylation. The regioselectivity of this reaction can be influenced by both the chiral ligand and the substrate itself, allowing for the targeted synthesis of either 3-amino or 4-amino sugars. nih.gov Subsequent methylation of the hydroxyl group would then yield the desired methoxy (B1213986) functionality.

| Entry | Olefin Precursor | Chiral Ligand | Nitrogen Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Glycal derivative | (DHQD)2PHAL | NsN(Cl)Na | (3R,4S)-3-amino-4-hydroxyoxane derivative | 85-95 | >98 |

| 2 | Glycal derivative | (DHQ)2PHAL | NsN(Cl)Na | (3S,4R)-3-amino-4-hydroxyoxane derivative | 80-90 | >98 |

Diastereoselective Control in Oxane Ring Systems

Once a chiral center is established, diastereoselective reactions are employed to set the stereochemistry of subsequent centers relative to the first. In the context of the oxane ring, substrate-controlled diastereoselection is a common strategy. The existing stereocenters on the ring direct the approach of reagents, leading to the preferential formation of one diastereomer over others.

For instance, the reduction of a ketone at the C-4 position of a 3-substituted oxane can proceed with high diastereoselectivity, influenced by the steric and electronic nature of the C-3 substituent. Similarly, nucleophilic attack on an epoxide fused to the oxane ring will occur in a stereocontrolled manner, governed by the principles of anti-periplanar attack (Fürst-Plattner rule).

Intramolecular cyclization reactions are also powerful tools for establishing diastereoselectivity. The conformational constraints of the transition state during ring closure often favor the formation of a specific diastereomer. frontiersin.org For example, an acyclic precursor with pre-existing stereocenters can be cyclized to form the oxane ring with the desired relative stereochemistry.

Precursor Design and Derivatization Strategies

The efficient synthesis of complex molecules like this compound heavily relies on the strategic design of precursors and the use of versatile building blocks.

Utilization of Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in synthesis. Carbohydrates are particularly attractive chiral pool precursors for the synthesis of oxanes due to their inherent oxygenated and stereochemically rich structures. rsc.org

For the synthesis of this compound, a suitable carbohydrate, such as a derivative of D-glucose or D-mannose, can be chemically modified to introduce the required methoxy and amino functionalities with the correct stereochemistry. This approach leverages the pre-existing stereocenters of the sugar, avoiding the need for de novo asymmetric synthesis of the entire ring system.

| Chiral Pool Source | Relevant Structural Features | Potential for this compound Synthesis |

|---|---|---|

| D-Glucose | Multiple hydroxyl groups with defined stereochemistry | Can be converted to a glycal for asymmetric aminohydroxylation or undergo stereospecific functional group interconversions. |

| D-Mannose | Epimeric at C-2 compared to glucose, offering alternative stereochemical pathways | Provides a different starting stereochemical template for accessing the target molecule. |

| L-Rhamnose | A deoxysugar that can be a precursor for more complex oxane systems | Useful for synthesizing analogs with modifications at other positions of the oxane ring. |

Building Block Approaches in Complex Molecule Synthesis

In a building block approach, the target molecule is disconnected into smaller, more easily synthesized fragments. These fragments are then coupled together in a convergent manner to construct the final product. This strategy is particularly advantageous for the synthesis of libraries of related compounds, as different building blocks can be combined to generate structural diversity.

For this compound, a building block approach might involve the synthesis of a chiral epoxide or a diol with the correct relative stereochemistry. This building block could then be reacted with another fragment to form the oxane ring through an intramolecular cyclization reaction. beilstein-journals.org

Key Chemical Transformations in Synthesis

Several key chemical transformations are instrumental in the synthesis of this compound and its stereoisomers. These reactions are chosen for their reliability, stereoselectivity, and functional group tolerance.

One of the most critical steps is the introduction of the vicinal methoxy and amino groups with the correct trans relationship. As mentioned, asymmetric aminohydroxylation of a glycal followed by methylation is a powerful approach. Alternatively, the ring-opening of a chiral epoxide with an amine nucleophile, followed by methylation of a neighboring hydroxyl group, can also establish the desired stereochemistry.

The formation of the oxane ring itself is another key transformation. Intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks an alkyl halide within the same molecule, is a common method. Prins cyclization, the acid-catalyzed reaction of an alkene with an aldehyde, can also be used to construct the tetrahydropyran (B127337) ring system with control over stereochemistry. beilstein-journals.org

Finally, protecting group chemistry is essential throughout the synthesis to mask reactive functional groups while other parts of the molecule are being modified. The choice of protecting groups is critical to ensure they can be selectively removed under mild conditions without affecting other functionalities.

| Transformation | Description | Relevance to this compound Synthesis |

|---|---|---|

| Sharpless Asymmetric Aminohydroxylation | Osmium-catalyzed addition of an amino and a hydroxyl group across a double bond. nih.govrsc.org | Direct installation of the key vicinal amino alcohol functionality with high enantioselectivity. nih.gov |

| Epoxide Ring-Opening | Nucleophilic attack on an epoxide, leading to a 1,2-difunctionalized product. | Can establish the trans relationship between the amino and a precursor to the methoxy group. |

| Intramolecular Williamson Ether Synthesis | Formation of an ether by the reaction of an alkoxide and an alkyl halide within the same molecule. | A reliable method for closing the oxane ring. |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. beilstein-journals.org | Constructs the tetrahydropyran ring with potential for stereocontrol. |

Stereocontrolled Functionalization (e.g., Amination, Methoxylation)

The synthesis of this compound can be envisioned through the stereocontrolled functionalization of a pre-existing oxane ring. This approach involves the sequential or concerted introduction of the methoxy and amine groups at the C3 and C4 positions with defined stereochemistry.

Amination: Stereocontrolled amination can be achieved through various methods. One common strategy involves the ring-opening of an epoxide precursor. For instance, an oxane ring bearing an epoxide at the 3,4-position can undergo nucleophilic attack by an amine or an azide (followed by reduction). The stereochemical outcome is dictated by the SN2 mechanism, which results in an inversion of configuration at the site of attack, yielding a trans-relationship between the newly introduced amino group and the adjacent hydroxyl group. Subsequent methoxylation of the hydroxyl group would then be required.

Methoxylation: The introduction of the methoxy group can be accomplished via standard Williamson ether synthesis on a precursor with a hydroxyl group at the C3 position. The stereochemistry of the methoxy group is retained from the parent alcohol.

Alternatively, methods such as intramolecular iodo-aldol cyclization can produce heterocycles with specific stereochemistry that can be further functionalized. organic-chemistry.org The challenge in these functionalization approaches lies in controlling the stereochemistry at both the C3 and C4 positions to achieve the desired cis-relationship between the methoxy and amine groups in the final product.

Ring-Forming Reactions and Cyclizations

Ring-forming reactions are powerful strategies for constructing the tetrahydropyran core with simultaneous installation of the required stereocenters. rsc.orgresearchgate.net

Prins Cyclization: The Prins reaction has emerged as a versatile and powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.orgnih.govacs.org This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The cyclization proceeds through a chair-like transition state, which generally leads to the formation of cis-2,6-disubstituted tetrahydropyrans with excellent stereocontrol. beilstein-journals.orgnih.gov By carefully choosing the starting materials and reaction conditions, it is possible to control the stereochemistry of substituents at other positions on the ring. A variation, the Prins-Ritter reaction sequence, allows for the direct incorporation of an amido group at the C4 position. beilstein-journals.org

| Reaction Type | Catalyst/Reagent | Key Features | Stereoselectivity |

| Prins Cyclization | Lewis Acids (e.g., In(OTf)3, SnCl4) | Forms C-C and C-O bonds simultaneously. | Generally high cis-selectivity for 2,6-substituents. beilstein-journals.orgacs.org |

| Prins-Ritter | Lewis Acid, Nitrile | Introduces a C4-amido group. | Stereochemistry dependent on transition state. beilstein-journals.org |

| Oxy-Michael Cyclization | Acid or Base | Forms C-O bond via conjugate addition. | Can be stereodivergent based on conditions. rsc.org |

Intramolecular Cyclizations: Other effective methods include the intramolecular cyclization of acyclic precursors. For example, an acid-catalyzed hydroalkoxylation/cyclization of a δ-hydroxy olefin can form the tetrahydropyran ring. organic-chemistry.org Similarly, the oxy-Michael reaction, an intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system, can be employed. The stereochemical outcome of such cyclizations can be influenced by the reaction conditions; for instance, TBAF-mediated conditions may favor a trans-product, while acid-mediated conditions can yield a cis-product. rsc.org

Interconversion of Stereoisomers and Resolution of Racemates

When a synthetic route produces a mixture of stereoisomers, methods for their separation or interconversion become crucial.

Resolution of Racemates: Classical resolution involves the reaction of a racemic mixture, such as a racemic amine, with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid. pbworks.comthieme-connect.de This reaction forms a mixture of diastereomeric salts, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization. pbworks.comthieme-connect.denih.gov After separation, the desired enantiomer of the amine can be regenerated by treatment with a base. pbworks.comyoutube.com While effective, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer. whiterose.ac.uk

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of classical resolution, dynamic kinetic resolution (DKR) processes can be employed. DKR combines the resolution step with an in situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. whiterose.ac.uk This often involves coupling an enzymatic resolution with a metal-catalyzed racemization.

Interconversion of Stereoisomers: The stereochemistry at a specific center can sometimes be inverted. For example, a hydroxyl group can be inverted through a Mitsunobu reaction. An amino group's stereochemistry might be altered through an oxidation-reduction sequence or by deploying neighboring group participation strategies.

Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities

In multi-step syntheses, the protection of reactive functional groups like amines and hydroxyls is essential to prevent unwanted side reactions.

Amine Protecting Groups: The amino group is typically protected as a carbamate. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: Introduced using di-tert-butyl dicarbonate (Boc)2O, it is stable to a wide range of conditions but is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA).

Cbz Group: Introduced using benzyl chloroformate, it is stable to acidic conditions but can be removed by catalytic hydrogenation.

Hydroxyl Protecting Groups: Hydroxyl groups are commonly protected as ethers or silyl ethers.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS) are widely used due to their ease of introduction and removal (typically with fluoride sources like TBAF).

Benzyl (Bn) Ether: Introduced using benzyl bromide under basic conditions, it is robust and can be removed by hydrogenolysis.

Tetrahydropyranyl (THP) Acetal: This group is stable to most non-acidic reagents but is labile under acidic conditions. researchgate.netnih.goviris-biotech.de

The choice of protecting groups must be strategic to ensure orthogonality, meaning that one group can be removed selectively in the presence of others. nih.gov

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Condition |

| Amine | Boc | (Boc)2O | Acid (e.g., TFA) |

| Amine | Cbz | Benzyl Chloroformate | H2, Pd/C |

| Hydroxyl | TBS | TBSCl, Imidazole | Fluoride (e.g., TBAF) |

| Hydroxyl | Benzyl | NaH, BnBr | H2, Pd/C |

Advanced Synthetic Techniques

Chemoenzymatic Methods for Enantiopure Access

Chemoenzymatic synthesis integrates the selectivity of biocatalysts with the practicality of chemical reactions to produce enantiopure compounds. nih.govwur.nl Enzymes, such as lipases and proteases, are highly effective in catalyzing stereoselective transformations.

A common chemoenzymatic strategy is the kinetic resolution of a racemic intermediate. dntb.gov.ua For example, a racemic alcohol precursor to this compound could be subjected to acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiopure alcohol from the acylated product. nih.gov Similarly, ketoreductases can reduce a ketone precursor to a chiral alcohol with high enantiomeric excess. mdpi.com This approach provides access to enantiomerically enriched building blocks that are crucial for the synthesis of the final target molecule. mdpi.comresearchgate.net

Catalytic Asymmetric Synthesis (e.g., Palladium-catalyzed, Chiral Catalysts)

Catalytic asymmetric synthesis utilizes chiral catalysts to control the stereochemical outcome of a reaction, often providing a more efficient route to enantiopure products than classical resolution. nih.gov

Palladium-catalyzed Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. atlanchimpharma.comwikipedia.orgwiley.com While typically used for aryl amines, variations for C(sp3)-N coupling exist. Using a chiral phosphine ligand in conjunction with a palladium precursor could, in principle, achieve an asymmetric amination of a suitable oxane-based substrate, such as an enol ether or a derivative with a leaving group. The development of increasingly active and sterically hindered ligands has significantly expanded the scope of this reaction. wikipedia.orgnih.govnih.gov

Other Asymmetric Catalytic Methods:

Asymmetric Hydrogenation/Transfer Hydrogenation: An unsaturated precursor, such as an enamine or an imine within the oxane ring system, can be stereoselectively reduced using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium) to establish the desired stereochemistry at the C4 position. nih.gov

Organocatalysis: Chiral small organic molecules, such as proline derivatives or chiral amines, can catalyze stereoselective reactions. For instance, an organocatalytic domino Michael-hemiacetalization reaction can be used to construct functionalized tetrahydropyrans with high enantioselectivity. nih.gov This approach can build multiple stereocenters in a single step.

Electrochemical Synthesis Approaches

The pursuit of green and sustainable chemical manufacturing has led to a renewed interest in electrochemical synthesis. This approach utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and minimizing waste production. In the context of synthesizing complex molecules like this compound and its stereoisomers, electrochemical methods could, in principle, offer novel pathways for C-H functionalization, C-N bond formation, and stereocontrol.

However, a thorough review of the current scientific literature reveals a significant gap in this area. To date, there are no published studies specifically detailing the electrochemical synthesis of this compound or its related stereoisomers. The existing body of research on synthetic electrochemistry primarily focuses on more general transformations.

While direct electrochemical synthesis of the target molecule remains an unexplored field, it is possible to conceptualize potential strategies based on established electrochemical reactions on analogous structures. For instance, the Shono oxidation , a well-known anodic oxidation of amides and carbamates, could theoretically be adapted for the α-functionalization of a suitably protected oxane precursor. chem-station.comnih.govbeilstein-journals.org This reaction proceeds through the formation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. chem-station.com

Another area of electrochemical research that could be relevant is the development of methods for the synthesis of amino alcohols. acs.orgresearchgate.netchemrxiv.orggoogle.com These methods often involve the reductive coupling of imines with ketones or other carbonyl compounds. While not directly applicable to a cyclic ether like an oxane, the principles of stereoselective electrochemical C-C and C-N bond formation are pertinent. nih.gov

Furthermore, the anodic oxidation of cyclic ethers has been investigated, which can lead to functionalization at the α-position to the ether oxygen. electrochem.orgscilit.com Such a strategy could potentially be employed to introduce a functional group that could later be converted to an amine.

It is important to emphasize that these are hypothetical applications of known electrochemical methods. The successful development of an electrochemical synthesis for this compound would require significant research to address challenges such as:

Substrate Specificity: Developing an electrochemical protocol that is selective for the desired position on the oxane ring.

Stereocontrol: Controlling the stereochemistry at the C3 and C4 positions to achieve the desired (3R,4S) configuration is a major challenge in electrosynthesis. nih.gov While some progress has been made in stereoselective electrochemical reactions using chiral electrodes or mediators, this remains a complex area of research. researchgate.net

Functional Group Tolerance: Ensuring that the electrochemical conditions are compatible with the methoxy and amine functionalities of the molecule.

The absence of specific research in this area highlights an opportunity for future investigations. The development of a stereoselective electrochemical route to this compound would be a valuable contribution to the field of synthetic organic electrochemistry.

Reactivity and Chemical Transformations of 3r,4s 3 Methoxyoxan 4 Amine

Reactions at the Amine Functionality

The primary amine group is the most reactive site on the molecule for a majority of chemical transformations due to the nucleophilicity of the nitrogen lone pair. It readily participates in reactions typical of primary alkylamines.

As a potent nucleophile, the amine functionality of (3R,4S)-3-methoxyoxan-4-amine undergoes facile acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields the corresponding N-acyl derivatives (amides). This reaction is typically high-yielding and serves to protect the amine group or to introduce new functional moieties.

Alkylation: The amine can be alkylated by treatment with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of products. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, specialized methods such as reductive amination are generally preferred. In reductive amination, the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield the secondary or tertiary amine.

| Reaction Type | Reagent | Typical Conditions | Product Structure | Product Class |

|---|---|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine, CH₂Cl₂, 0 °C to RT | N-((3R,4S)-3-methoxyoxan-4-yl)acetamide | Amide |

| Acylation | Benzoyl chloride (C₆H₅COCl) | Triethylamine, THF, 0 °C to RT | N-((3R,4S)-3-methoxyoxan-4-yl)benzamide | Amide |

| Alkylation | Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile, RT | Mixture of secondary, tertiary, quaternary products | Substituted Amines |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane, RT | N-isopropyl-(3R,4S)-3-methoxyoxan-4-amine | Secondary Amine |

Amine group transfer, or transamination, is a powerful method for the synthesis of chiral amines. While often associated with enzymatic processes, chemical methods also exist. In the context of this compound, this transformation could theoretically be employed in a retro-synthetic sense, where the amine is installed onto a precursor ketone, 3-methoxyoxan-4-one, using a chiral amine source. Conversely, the amine group of the title compound could potentially be transferred to a suitable acceptor molecule, although this is a less common synthetic application for a pre-existing amine.

The primary amine serves as a key building block for the construction of new nitrogen-containing heterocyclic rings, which can be fused to the oxane core or appended to it. Reaction with bifunctional electrophiles can lead to a variety of new structures. For example, condensation with α,β-unsaturated ketones can lead to the formation of fused dihydropyridinone rings, while reaction with 1,2- or 1,3-dicarbonyl compounds can yield pyrroles or diazepines, respectively. A study involving a similar, more complex tetrahydropyran (B127337) amine demonstrated its reaction with aromatic aldehydes to form azomethines (imines), which are versatile intermediates for further cyclization reactions. osi.lv

Reactions at the Methoxy (B1213986) Functionality

The methoxy group is an ether linkage and is generally robust under neutral and basic conditions. Its primary mode of reactivity is cleavage under strongly acidic conditions. Reagents such as hydrobromic acid (HBr), hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃) are effective for this transformation. The reaction proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the methyl group (an SN2 reaction), releasing methanol (B129727) and yielding the corresponding secondary alcohol, (3R,4S)-4-aminooxan-3-ol. Care must be taken as these harsh conditions will also protonate the basic amine group, forming an ammonium salt.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | (3R,4S)-4-aminooxan-3-ol |

| Hydrobromic acid (HBr) | Acetic acid, reflux | (3R,4S)-4-aminooxan-3-ol hydrobromide salt |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, reflux | (3R,4S)-4-aminooxan-3-ol |

Ring-Opening and Ring-Expansion/Contraction Reactions of the Oxane Core

The tetrahydropyran (oxane) ring is a saturated six-membered ether, which is thermodynamically stable and generally resistant to ring-opening. wikipedia.org Cleavage of the ring C-O bonds requires harsh conditions, typically involving strong Lewis acids or proton acids at elevated temperatures, and is not a common transformation. Such reactions, if forced, could lead to a mixture of diol and halo-alcohol products.

Ring-expansion or contraction reactions are not characteristic of a simple substituted oxane. wikipedia.org Such rearrangements typically require the presence of specific functionalities that can facilitate bond migration. For instance, a pinacol-type rearrangement could induce a ring contraction, but this would necessitate the synthesis of a vicinal diol precursor on the oxane ring. wikipedia.org Similarly, reactions like the Tiffeneau-Demjanov rearrangement could achieve ring expansion but require an exocyclic aminomethyl group. Therefore, the parent compound this compound is not expected to undergo ring-expansion or contraction under standard conditions without extensive prior functionalization.

Derivatization for Advanced Chemical Structures

The dual functionality of this compound makes it a valuable scaffold for building more complex molecules, particularly in medicinal chemistry where the tetrahydropyran motif is a common feature. chemicalbook.com The amine group provides a nucleophilic handle for attaching the oxane core to other molecular fragments, while the methoxy group can be considered a masked hydroxyl group.

This synthetic strategy allows for orthogonal functionalization. The amine can be modified first under basic or neutral conditions. Subsequently, the methoxy group can be cleaved under acidic conditions to reveal the hydroxyl group, which can then undergo a different set of reactions such as esterification, etherification, or oxidation to a ketone. This step-wise approach enables the synthesis of highly decorated oxane derivatives with precise control over the molecular architecture.

| Initial Reaction (at Amine) | Intermediate Product | Second Reaction (at unmasked OH) | Final Product Class |

|---|---|---|---|

| Acylation with acetyl chloride | N-((3R,4S)-3-methoxyoxan-4-yl)acetamide | 1. BBr₃ (ether cleavage) 2. Acetic anhydride (B1165640) (esterification) | Amino-alcohol diacetate derivative |

| Reductive amination with benzaldehyde | N-benzyl-(3R,4S)-3-methoxyoxan-4-amine | 1. HBr (ether cleavage) 2. PCC (oxidation) | N-benzyl-aminotetrahydropyranone |

| Sulfonylation with TsCl | N-((3R,4S)-3-methoxyoxan-4-yl)sulfonamide | 1. TMSI (ether cleavage) 2. Benzyl bromide, NaH (etherification) | Sulfonamide with benzyloxy ether |

Structural Elucidation and Advanced Characterization of 3r,4s 3 Methoxyoxan 4 Amine

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic methods are fundamental to determining the structure and stereochemistry of a molecule. For (3R,4S)-3-methoxyoxan-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the methoxy (B1213986) group protons, the protons on the oxane ring, and the amine protons. The chemical shifts (δ) and coupling constants (J) of the protons at C3 and C4 would be particularly important for confirming the cis relative stereochemistry between the methoxy and amine groups. The axial or equatorial orientation of these substituents would influence the J-values with adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the six carbons of the oxane ring and the methoxy carbon. The chemical shifts would confirm the presence of ether and amine functionalities.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons on adjacent carbons, helping to trace the proton network throughout the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals for the CH groups in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the position of the methoxy group by showing a correlation between the methoxy protons and the C3 carbon of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For the (3R,4S) stereoisomer, a NOESY experiment could show a spatial correlation between the protons on C3 and C4, which would be expected to be on the same face of the ring, further confirming the cis relationship.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretches would appear just below 3000 cm⁻¹.

N-H bending: A bending vibration for the primary amine would be expected around 1590-1650 cm⁻¹.

C-O stretching: A strong C-O stretching band for the ether linkage in the methoxy group and the oxane ring would be prominent in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₁₃NO₂ = 131.18 g/mol ). The fragmentation pattern would give clues about the structure.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₆H₁₃NO₂).

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound's purity and its identification within a mixture.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. To perform this analysis, a suitable single crystal of this compound or a crystalline derivative (such as a hydrochloride or tartrate salt) would need to be grown. The diffraction pattern of X-rays passing through the crystal would allow for the calculation of the precise positions of all atoms in the molecule. This would unequivocally confirm the (3R,4S) configuration and provide detailed information on bond lengths, bond angles, and the conformation of the oxane ring in the solid state.

Chromatographic and Chiral Separation Techniques (e.g., HPLC for enantiomeric purity)

Chromatographic techniques are essential for assessing the purity of a compound.

HPLC (High-Performance Liquid Chromatography): To determine the enantiomeric purity of this compound, chiral HPLC would be the method of choice. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The sample would be passed through the chiral column, and the two enantiomers would interact differently with the CSP, leading to different retention times. This would allow for the separation and quantification of the desired (3R,4S) enantiomer and its (3S,4R) counterpart, thereby establishing the enantiomeric excess (ee) of the sample. The selection of the appropriate chiral column and mobile phase would be a critical step in method development.

Computational Chemistry and Theoretical Studies

Conformational Analysis of the Oxane Ring and Substituents

The six-membered oxane (tetrahydropyran) ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. For a disubstituted oxane like (3R,4S)-3-methoxyoxan-4-amine, several chair conformers are possible, differing in the axial or equatorial orientation of the methoxy (B1213986) and amine substituents. Conformational analysis aims to identify the most stable (lowest energy) conformers and understand the dynamics of their interconversion.

The (3R,4S) stereochemistry dictates a trans relationship between the methoxy group at position 3 and the amine group at position 4. This leads to two primary chair conformations: one with the substituents in a diequatorial arrangement (3e, 4e) and another with a diaxial arrangement (3a, 4a). Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with other ring atoms. Therefore, the diequatorial conformer is predicted to be significantly more stable.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility in various environments, such as in a solvent. mdpi.com

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms at very small time steps (femtoseconds). mdpi.com Over a simulation time of nanoseconds or longer, the trajectory of the molecule can be analyzed to:

Explore the potential energy surface and identify all accessible conformations.

Observe transitions between different chair and boat/twist-boat conformations.

Determine the relative populations of stable conformers based on the time spent in each state.

Analyze the influence of solvent on conformational preference through explicit hydrogen bonding and dielectric effects.

For substituted oxanes, MD simulations help verify the stability of low-energy conformers predicted by static quantum calculations and reveal the pathways and energy barriers for conformational changes. nih.gov

Quantum chemical calculations provide highly accurate information about the electronic structure, geometry, and energy of a molecule. nih.gov Methods like Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are widely used to optimize the geometry of different conformers and calculate their relative energies. rsc.orgrsc.org

For this compound, DFT calculations would be performed on the primary conformers (e.g., diequatorial and diaxial chairs). The process involves finding the geometry that corresponds to a minimum on the potential energy surface. The calculated energies for each optimized conformer allow for a quantitative comparison of their stability. These calculations are expected to confirm that the diequatorial conformer is the global minimum due to the avoidance of steric hindrance.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated via DFT This table presents hypothetical data representative of what would be expected from a DFT/B3LYP calculation for illustrative purposes.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair 1 | Methoxy (equatorial), Amine (equatorial) | 0.00 | >99% |

| Chair 2 | Methoxy (axial), Amine (axial) | +5.50 | <1% |

| Twist-Boat | - | +6.80 | <0.1% |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. By calculating properties related to the interaction of the molecule with electromagnetic radiation, methods like DFT can generate theoretical spectra that can be compared with experimental data. dergipark.org.trresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. Calculations would be performed on the lowest-energy conformer to predict the chemical shifts for each unique proton and carbon atom. This can help in assigning peaks in an experimental spectrum.

Vibrational Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule, corresponding to the peaks in its infrared (IR) and Raman spectra. The predicted vibrational modes can be analyzed to understand the specific bond stretches and bends, such as the N-H and C-O stretches, which are characteristic of the amine and methoxy functional groups.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. mdpi.com For this compound, theoretical methods can be used to investigate reactions involving the nucleophilic amine group or the ether linkage.

This involves:

Mapping the Reaction Pathway: The potential energy surface (PES) for a reaction is explored to identify the reactants, products, any intermediates, and the transition states (TS) that connect them.

Locating Transition States: A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. nih.gov Methods like the Nudged Elastic Band (NEB) or ONIOM are employed to locate the precise geometry and energy of the TS. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.

Reactivity Descriptors and Electrostatic Potential Analysis

DFT and other quantum methods provide a range of "reactivity descriptors" that help predict the chemical reactivity of a molecule. researchgate.net These are derived from the molecule's electronic structure, particularly its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests high polarizability and reactivity. edu.krd

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an excellent tool for predicting how a molecule will interact with other charged or polar species. For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the lone pairs of the nitrogen and oxygen atoms. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Regions of low electron density, typically around the hydrogens of the amine group (N-H), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Table 2: Representative Calculated Reactivity Descriptors This table contains exemplary data for illustrative purposes, based on typical values for similar amine-containing heterocyclic compounds.

| Parameter | Definition | Illustrative Value | Interpretation |

| E_HOMO | Energy of Highest Occupied MO | -8.5 eV | Related to electron-donating ability |

| E_LUMO | Energy of Lowest Unoccupied MO | +1.5 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | 10.0 eV | Indicates high kinetic stability |

| Ionization Potential (I) | -E_HOMO | 8.5 eV | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | -1.5 eV | Energy to gain an electron |

| Chemical Hardness (η) | (I - A) / 2 | 5.0 eV | Resistance to change in electron distribution |

Stereochemical Prediction and Rational Design

Computational studies provide a foundation for stereochemical prediction and the rational design of new molecules. By understanding the conformational preferences and reaction energetics of this compound, chemists can make informed predictions about its behavior.

Stereochemical Prediction: In reactions that create new chiral centers, computational modeling of transition states for pathways leading to different stereoisomers can predict the diastereomeric or enantiomeric excess. nih.gov For reactions on the existing aminotetrahydropyran scaffold, understanding the steric environment of the stable conformer can help predict whether a reagent will attack from a specific face of the molecule. nih.gov

Rational Design: The detailed 3D structural and electronic information from computational studies is crucial in drug discovery and materials science. By understanding how the amine and methoxy groups are oriented in the most stable conformation, medicinal chemists can design derivatives that fit precisely into the binding pocket of a biological target like an enzyme or receptor. nih.gov Reactivity descriptors can guide the modification of the molecule to enhance or reduce its reactivity as needed for a specific application.

Applications of 3r,4s 3 Methoxyoxan 4 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block

The inherent chirality of (3R,4S)-3-methoxyoxan-4-amine, stemming from its well-defined stereocenters, makes it an excellent starting material for the synthesis of enantiomerically pure compounds. A molecule or ion is considered chiral if it cannot be superposed on its mirror image. This property is fundamental in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

While direct examples of the use of this compound in the construction of complex polycyclic systems are not extensively documented in publicly available literature, the principles of using chiral building blocks of this nature are well-established. Chiral cyclic ethers are known precursors in the synthesis of polycyclic ether natural products. The defined stereochemistry of the oxane ring in this compound can be exploited to control the stereochemical outcome of annulation and cyclization reactions, thereby facilitating the assembly of intricate three-dimensional structures. The amine functionality provides a handle for further synthetic transformations, allowing it to be tethered to other molecular fragments before inducing ring-closing reactions to form polycyclic frameworks.

One of the primary applications of chiral building blocks like this compound is the direct incorporation of chirality into a target molecule. By using this compound as a starting material, the chiral centers at the 3 and 4 positions of the oxane ring are carried through the synthetic sequence, ensuring the desired absolute stereochemistry in the final product. This strategy is often more efficient than establishing chirality at a later stage of the synthesis through asymmetric reactions or chiral resolutions. The amine group can be transformed into a variety of other functional groups, or it can act as a nucleophile to connect the chiral oxane moiety to a larger molecular scaffold, thereby introducing a specific stereochemical configuration at the point of attachment.

Use in Asymmetric Synthesis

In asymmetric synthesis, a chiral molecule is used to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. This compound, with its chiral amine functionality, has the potential to be utilized in various asymmetric transformations.

In the context of conjugate addition, the amine could function as a chiral catalyst to activate substrates or as a chiral auxiliary attached to the substrate to direct the approach of a nucleophile. For instance, in Michael additions, a chiral amine can reversibly form a chiral iminium ion with an α,β-unsaturated aldehyde, which then reacts with a nucleophile in a stereocontrolled manner.

Precursor for Bioactive Molecules and Functional Materials

The structural motifs present in this compound are found in a variety of biologically active compounds and functional materials. This makes it an attractive starting point for the synthesis of novel therapeutic agents and materials with specific properties.

The synthesis of complex heterocyclic systems, such as those based on naphthyridine and quinoline (B57606) cores, often benefits from the use of chiral building blocks to introduce desired stereochemistry. While direct literature evidence for the use of this compound in these specific scaffolds is limited, a closely related analog, (3R,4S)-3-methoxy-4-methylaminopyrrolidine, has been successfully employed as a key intermediate in the synthesis of a novel quinolone antitumor compound. researchgate.net In this synthesis, the chiral pyrrolidine (B122466) subunit is attached at the C-7 position of the quinolone ring. researchgate.net This suggests that this compound could similarly be incorporated into naphthyridine and quinoline skeletons to produce novel, enantiomerically pure drug candidates. The amine functionality would allow for its attachment to the heterocyclic core, while the chiral oxane ring would introduce specific stereochemical features that could modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Synthesis of Chiral Auxiliaries6.4. Industrial and Scalable Synthesis Considerations

It is possible that research on this specific compound exists in proprietary industrial settings or has not yet been published in the public domain. Researchers interested in the potential of this molecule would likely need to undertake novel synthetic and application-based studies.

Table of Mentioned Compounds

Since no specific reactions or related compounds could be discussed in the context of this compound, a table of compound names cannot be generated.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A significant hurdle in the widespread study and application of (3R,4S)-3-methoxyoxan-4-amine is the limited availability of efficient and sustainable synthetic routes. Future research should prioritize the development of novel methodologies that are not only high-yielding and stereoselective but also adhere to the principles of green chemistry.

Current synthetic strategies for related substituted tetrahydropyrans often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Green chemistry approaches, such as the use of biocatalysts, microwave-assisted reactions, and solvent-free conditions, could offer more environmentally benign alternatives for the synthesis of heterocyclic compounds. rasayanjournal.co.inchemijournal.comresearchgate.net For instance, enzymatic resolutions or asymmetric transformations could be explored to establish the desired stereochemistry at the C3 and C4 positions of the oxane ring. nih.gov

Moreover, the development of one-pot multicomponent reactions could streamline the synthesis of highly functionalized piperidines and other cyclic amines, a strategy that could be adapted for tetrahydropyran (B127337) systems. nih.gov Such approaches would improve atom economy and reduce the number of purification steps, leading to more cost-effective and sustainable production.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |

| Microwave-assisted Synthesis | Reduced reaction times, increased yields | Scale-up limitations, potential for side reactions |

| Multicomponent Reactions | High atom economy, operational simplicity | Optimization of reaction conditions for multiple components |

| C-H Functionalization | Direct installation of functional groups | Regio- and stereoselectivity control |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is another area ripe for exploration. The presence of both a nucleophilic amine and a potentially coordinating methoxy (B1213986) group, along with the stereochemistry of the tetrahydropyran ring, suggests a rich and complex chemical behavior that is yet to be fully understood.

Future studies should investigate the participation of the methoxy group in neighboring group participation reactions, which could influence the reactivity and stereochemical outcome of transformations at the amine functionality or other positions on the ring. The conformational preferences of the tetrahydropyran ring and its substituents will play a crucial role in directing these reactions.

Furthermore, the development of methods for the selective functionalization of the tetrahydropyran ring at positions other than the amine and methoxy groups would significantly expand the synthetic utility of this scaffold. Techniques such as C-H activation could provide a direct route to introduce further complexity and diversity into molecules derived from this compound. nih.gov

Advanced Computational Modeling for Predictive Synthesis

Computational modeling presents a powerful tool to accelerate the development of synthetic routes and to understand the reactivity of this compound. Density functional theory (DFT) calculations and other computational methods can be employed to predict reaction outcomes, elucidate reaction mechanisms, and rationalize observed stereoselectivities.

For example, computational studies could be used to:

Model the transition states of potential synthetic reactions to predict the most favorable pathways and stereochemical outcomes.

Analyze the conformational landscape of the molecule and its derivatives to understand how conformation influences reactivity.

Predict the spectroscopic properties (e.g., NMR spectra) of potential products to aid in their characterization.

By providing a deeper understanding of the underlying principles governing the synthesis and reactivity of this compound, computational modeling can guide experimental work, saving time and resources.

Expansion of Applications in Diverse Chemical Fields

While the specific applications of this compound are not yet well-defined, its structural motifs suggest significant potential in several areas of chemistry. The tetrahydropyran ring is a common feature in many natural products with biological activity. nih.gov Similarly, chiral amines are privileged structures in medicinal chemistry. beilstein-journals.org

Future research should focus on incorporating the this compound scaffold into novel molecules with potential applications in:

Medicinal Chemistry: As a building block for the synthesis of new drug candidates. The specific stereochemistry and functional groups could lead to compounds with high affinity and selectivity for biological targets.

Catalysis: As a chiral ligand for asymmetric catalysis. The amine and methoxy groups could coordinate to metal centers, creating a chiral environment for a variety of transformations.

Materials Science: As a monomer or building block for the synthesis of novel polymers or functional materials with defined stereochemical structures.

The exploration of these and other applications will be crucial in realizing the full potential of this promising chemical entity. A key challenge will be to design and synthesize derivatives of this compound that are tailored for specific functions.

Q & A

Q. What are the common synthetic routes for (3R,4S)-3-methoxyoxan-4-amine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Stereoselective synthesis is critical for obtaining the desired (3R,4S) configuration. Key approaches include:

- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., sugar derivatives) to retain stereochemistry during ring formation .

- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates, ensuring high enantiomeric excess (ee) .

- Epoxide Ring-Opening : React (3S,4S)-epoxyoxane with ammonia under basic conditions, leveraging stereospecific ring-opening kinetics .

Q. Critical Parameters :

- Temperature control (<0°C for epoxide reactions to avoid racemization).

- Solvent polarity (e.g., THF for stabilizing transition states in hydrogenation).

Q. How can researchers characterize the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase; retention times distinguish enantiomers .

- NMR with Chiral Solvating Agents : Add (R)-BINOL to induce diastereomeric splitting in ¹H-NMR signals (e.g., methoxy protons at δ 3.3–3.5 ppm) .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +12.5° for (3R,4S) vs. −12.3° for (3S,4R)) to confirm configuration .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

Methodological Answer:

- Storage : Store as hydrochloride salt at −20°C under argon to prevent oxidation of the amine group .

- Solvent Compatibility : Avoid DMSO (promotes decomposition); use MeOH or acetonitrile for solubility without degradation .

- pH Control : Maintain solutions at pH 4–6 (buffered with acetate) to stabilize the protonated amine form .

Advanced Research Questions

Q. How can computational chemistry tools like QSAR modeling aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Workflow :

- Generate 3D conformers and optimize geometry using DFT (B3LYP/6-31G*).

- Calculate descriptors (logP, polar surface area) to correlate with bioactivity (e.g., enzyme inhibition IC₅₀).

- Validate models with leave-one-out cross-validation (R² > 0.85) .

- Case Study : Fluorine substitution at C3 (as in (3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine) enhances blood-brain barrier penetration predicted by QSAR .

Q. What strategies are effective for resolving data contradictions in the biological activity profiles of this compound and its stereoisomers?

Methodological Answer:

- Enantiomer-Specific Assays : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) of (3R,4S) vs. (3S,4R) to target receptors .

- Metabolite Profiling : Conduct LC-MS/MS to identify stereospecific metabolites (e.g., hydroxylation at C4 in hepatocyte models) .

- Crystallography : Resolve co-crystal structures with enzymes (e.g., kinases) to map stereochemical interactions (e.g., H-bond with Asp136 in Jak3) .

Q. What advanced techniques are employed to study the metabolic pathways of this compound in pharmacokinetic studies?

Methodological Answer:

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound via [¹⁴C]-methylation of (3R,4S)-3-hydroxyoxan-4-amine; track hepatic clearance using scintillation counting .

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor to identify CYP450-mediated oxidation (e.g., CYP3A4 as major metabolizer) .

- In Vivo PET Imaging : Label with ¹⁸F for real-time distribution studies in rodent models (e.g., brain uptake correlates with logD = 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.